molecular formula C11H10ClN5 B11768228 6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine CAS No. 6945-57-9

6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11768228
CAS No.: 6945-57-9
M. Wt: 247.68 g/mol
InChI Key: WXRLHIWOBAJHOC-ZZXKWVIFSA-N
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Description

6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with a chlorostyryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-chlorobenzaldehyde with cyanoguanidine under basic conditions. The reaction proceeds through a condensation mechanism, forming the triazine ring and introducing the chlorostyryl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorostyryl)-4-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one
  • 4-(4-chlorostyryl)-1-(pent-4-en-1-yl)-1H-1,2,3-triazole
  • 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol

Uniqueness

6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine is unique due to its specific triazine ring structure and the presence of the chlorostyryl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

6945-57-9

Molecular Formula

C11H10ClN5

Molecular Weight

247.68 g/mol

IUPAC Name

6-[(E)-2-(4-chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H10ClN5/c12-8-4-1-7(2-5-8)3-6-9-15-10(13)17-11(14)16-9/h1-6H,(H4,13,14,15,16,17)/b6-3+

InChI Key

WXRLHIWOBAJHOC-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NC(=NC(=N2)N)N)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC(=NC(=N2)N)N)Cl

Origin of Product

United States

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